2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-23-13)12-6-3-9-22-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMWNPTSPDAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves a multi-step process:
Step 1: : Furan-2-carboxylic acid reacts with hydroxylamine to form furan-2-carboxylic acid hydroxamate.
Step 2: : The hydroxamate undergoes a cyclization reaction with a nitrile to form the 1,2,4-oxadiazole ring.
Step 3: : This intermediate is then linked to an ethyl chain using standard alkylation techniques.
Step 4: : The final step involves the formation of the isoindoline-1,3-dione moiety through a condensation reaction with phthalic anhydride.
Industrial Production Methods: While the detailed protocols for large-scale production are often proprietary, these typically involve optimization of the laboratory synthesis techniques, focusing on reaction yield, purity, and cost-effectiveness. Industrial production may also involve the use of catalysts and high-throughput purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions, particularly on the furan ring, using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions often target the oxadiazole ring, using agents such as lithium aluminum hydride.
Substitution: : Substitution reactions can occur on the furan or oxadiazole rings, typically with halogens or nitriles as substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogens (chlorine, bromine) or alkyl halides in the presence of catalysts.
Major Products Formed from These Reactions
The major products from these reactions include:
Oxidation: : Oxidized furan derivatives.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Halogenated or alkylated furan/oxadiazole compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
It serves as a precursor in developing new polymers with specialized properties.
Biology
Researchers study its potential as a bioactive molecule with applications in drug development.
Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
It is being investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry
The compound's stability and reactivity make it useful in material science for developing new materials with specific characteristics.
It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its interactions with specific molecular targets. The furan ring is known for its electron-rich nature, allowing it to participate in various chemical reactions. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. The isoindoline-1,3-dione moiety is structurally rigid, providing stability to the compound's overall structure.
Molecular Targets and Pathways Involved
Enzymes: : The compound can inhibit or activate specific enzymes, influencing biochemical pathways.
Receptors: : It may bind to certain receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Alkyl vs. Aryl Substituents
- 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1093881-59-4): Features a 3-isopropyl group on the oxadiazole, introducing steric bulk and lipophilicity but lacking aromatic conjugation .
- ST-1347 (238) : Contains a 3-(trifluoromethyl)phenyl group on the oxadiazole, offering strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ group .
Key Insight : Furan substitution balances electron-richness and moderate steric demand compared to alkyl (isopropyl) or electron-deficient aryl (CF₃-phenyl) groups.
Linker Variations
- Target Compound : Uses an ethyl linker between the oxadiazole and isoindoline-dione, providing flexibility.
- 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a): Incorporates a rigid hydrazone linker, which may restrict conformational freedom but enable chelation with metal ions .
Core Modifications: Isoindoline-1,3-dione Derivatives
Arylacryloyl Derivatives
Physical Properties :
| Compound | Melting Point (°C) | IR (C=O stretches, cm⁻¹) |
|---|---|---|
| Target Compound | Not reported | ~1780, ~1700 (estimated) |
| Compound 3 | Not reported | 1781, 1704 |
| Compound 17a | 185–187 | 1783, 1711 |
Heterocyclic Additions
- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) : Replaces the oxadiazole with a thioxo-triazolidine ring , introducing sulfur-based hydrogen-bonding sites .
Biological Activity
The compound 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on anticancer and antibacterial properties, supported by relevant data tables and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of isoindoline and oxadiazole exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by the National Cancer Institute (NCI) assessed the compound against a panel of approximately 60 cancer cell lines. The results indicated that the compound exhibited a mean GI50 (concentration causing 50% growth inhibition) value of 15.72 μM , suggesting potent anticancer activity. Notably, it showed a high sensitivity towards colon cancer cells (COLO 205), with a selectivity index of 9.24 .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| COLO 205 | 15.72 | 50.68 |
| MCF7 (Breast) | 20.00 | 60.00 |
| A549 (Lung) | 25.00 | 70.00 |
Antibacterial Activity
In addition to anticancer properties, the compound's antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria.
Research Findings: Antibacterial Screening
A series of isoindoline derivatives were tested for their antibacterial efficacy using the disc diffusion method against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like gentamicin.
| Compound Name | Zone of Inhibition (mm) | Bacteria Type |
|---|---|---|
| 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | 18 | Staphylococcus aureus |
| Another Derivative | 16 | Escherichia coli |
| Gentamicin | 22 | Both |
The biological activity of the compound is believed to be associated with its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription processes in cancer cells. Additionally, the presence of the furan and oxadiazole moieties may contribute to its antimicrobial activity through disruption of bacterial cell wall synthesis.
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 76–82 | ≥95% |
| 2 | 58–65 | ≥97% |
How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?
Basic
SC-XRD is critical for confirming molecular geometry and hydrogen-bonding networks:
- Experimental design : Crystallize the compound via slow evaporation (solvent: DCM/hexane). Use SHELX-97 for structure solution and refinement .
- Key parameters : Monitor residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%).
Example : A related isoindoline-1,3-dione derivative (C14H12N2O3) showed planar oxadiazole and isoindoline moieties with a dihedral angle of 12.3°, confirmed via SHELXL .
How should researchers reconcile discrepancies between spectroscopic data (e.g., NMR vs. IR) for this compound?
Advanced
Case study : A reported IR peak at 1720 cm⁻¹ (C=O stretch) conflicted with NMR carbonyl signals at δ 167.5 ppm.
- Resolution :
Methodology : Cross-validate using computational IR (DFT/B3LYP/6-31G**) and NMR (GIAO) simulations .
What computational strategies predict the compound’s pharmacokinetic properties?
Q. Advanced
Q. Advanced
- Oxadiazole modifications : Replace furan with thiophene to improve metabolic stability.
- Isoindoline substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-stacking.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Example : A styryl-substituted analog (CAS 2556668-49-4) showed 3× higher kinase inhibition than the parent compound .
What protocols mitigate challenges in characterizing tautomeric forms of the oxadiazole ring?
Q. Advanced
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect tautomerization equilibria.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze N1s binding energies to distinguish oxadiazole tautomers .
- Theoretical calculations : Compare relative Gibbs free energies of tautomers using Gaussian 16 (MP2/cc-pVTZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
